Ethyl 2-(2-((6-(3-methoxyphenyl)pyridazin-3-yl)thio)acetamido)benzoate

Description

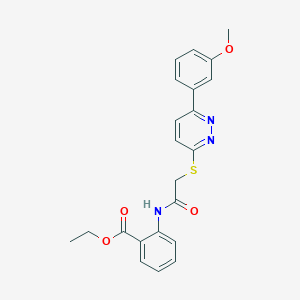

Ethyl 2-(2-((6-(3-methoxyphenyl)pyridazin-3-yl)thio)acetamido)benzoate is a synthetic heterocyclic compound featuring a pyridazine core substituted with a 3-methoxyphenyl group at position 4. The molecule contains a thioacetamido linker bridging the pyridazine moiety to a benzoate ester group. This structure confers unique electronic and steric properties, making it a candidate for biological activity studies, particularly in apoptosis modulation and cytotoxicity. Its synthesis typically involves S-alkylation and amide coupling reactions, as seen in analogous compounds .

Properties

IUPAC Name |

ethyl 2-[[2-[6-(3-methoxyphenyl)pyridazin-3-yl]sulfanylacetyl]amino]benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N3O4S/c1-3-29-22(27)17-9-4-5-10-19(17)23-20(26)14-30-21-12-11-18(24-25-21)15-7-6-8-16(13-15)28-2/h4-13H,3,14H2,1-2H3,(H,23,26) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPJCTYZCIHHQEY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC=C1NC(=O)CSC2=NN=C(C=C2)C3=CC(=CC=C3)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Compounds with similar structures, such as pyridazine and pyridazinone derivatives, have been shown to interact with a range of biological targets . These targets are involved in various physiological effects, contributing to the compound’s wide range of pharmacological activities .

Mode of Action

Similar compounds have been shown to interact with their targets in a way that modulates the target’s function . This modulation can result in a variety of changes, depending on the specific target and the nature of the interaction .

Biochemical Pathways

Compounds with similar structures have been shown to affect a variety of pathways, leading to a wide range of downstream effects .

Result of Action

Similar compounds have been shown to have a wide range of effects at the molecular and cellular level .

Action Environment

It is known that environmental factors can significantly influence the action of similar compounds .

Biological Activity

Ethyl 2-(2-((6-(3-methoxyphenyl)pyridazin-3-yl)thio)acetamido)benzoate, with the CAS number 893988-03-9, is a compound that has garnered interest due to its potential biological activities. This article delves into its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 423.5 g/mol. The compound features a pyridazine ring, a thioether linkage, and an acetamido group, which are essential for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 423.5 g/mol |

| CAS Number | 893988-03-9 |

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the Pyridazine Core : This is achieved through the reaction of hydrazine with suitable dicarbonyl compounds.

- Thioether Formation : The introduction of the thioether linkage is crucial for the compound's biological activity.

- Acetamido Group Attachment : The acetamido group is added to enhance the compound's solubility and reactivity.

Antimicrobial Properties

Research indicates that compounds containing pyridazine rings exhibit significant antimicrobial activity. This compound has shown promising results in various studies:

- Antibacterial Activity : In vitro studies have demonstrated that this compound exhibits activity against both Gram-positive and Gram-negative bacteria. For example, it showed minimum inhibitory concentration (MIC) values comparable to known antibiotics .

- Antifungal Activity : The compound also displays antifungal properties, particularly against Candida species, indicating its potential use in treating fungal infections .

The mechanism by which this compound exerts its biological effects is currently under investigation. Preliminary studies suggest that it may disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for microbial survival.

Case Studies

- Study on Antimicrobial Efficacy : A recent study tested various derivatives of pyridazine compounds, including this compound). The results indicated significant inhibition of bacterial growth at concentrations as low as 0.01 mg/mL against E. coli and S. aureus .

- In Vivo Studies : Animal model studies have shown that administration of this compound resulted in reduced infection rates in subjects infected with resistant bacterial strains, highlighting its potential as a therapeutic agent .

Comparison with Similar Compounds

Pyridazine Derivatives

Compounds such as 5-chloro-6-phenyl-2-substituted pyridazin-3(2H)-ones (3a-3h) share the pyridazine backbone but differ in substituents. For example, 3a-3h feature chloro and aryl groups at positions 5 and 6, respectively, but lack the thioacetamido-benzoate ester chain. These substitutions reduce their molecular weight and alter solubility compared to the target compound .

Benzoxazole/Benzothiazole Analogues

- Compound 12h (4–(2-((5-Chlorobenzo[d]oxazol-2-yl)thio)acetamido)-N-(3-methoxyphenyl)benzamide): Shares the acetamido linker and methoxyphenyl group but replaces pyridazine with a benzoxazole core. target compound’s predicted IC₅₀ < 5 µM) .

Cytotoxicity and Apoptosis Modulation

*Predicted based on structural analogs.

- The target compound’s pyridazine-thioacetamido-ester scaffold enhances apoptosis induction compared to benzoxazole/benzothiazole derivatives, likely due to improved interaction with mitochondrial membrane proteins .

- Benzothiazole derivatives with trifluoromethyl groups exhibit higher metabolic stability but lower cytotoxicity, suggesting a trade-off between pharmacokinetics and potency .

Pharmacological Potential

- The target compound’s ester group may improve bioavailability compared to carboxylic acid derivatives (e.g., deesterified analogs of Compound A8/A9) .

- Unlike thiophene-3-carboxylates (3a-3k) with antioxidant/anti-inflammatory focus, the target compound’s pyridazine core aligns with cytotoxic applications, highlighting scaffold-dependent therapeutic targeting .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.